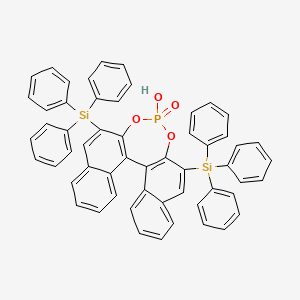

(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Description

This chiral Brønsted acid catalyst features a binaphthyl backbone with bulky triphenylsilyl (TPS) groups at the 3,3' positions and a hydrogenphosphate moiety at the 2,2' diyl positions. Its stereochemical rigidity and electron-deficient aromatic system enable high enantioselectivity in asymmetric catalysis . Key applications include:

Properties

IUPAC Name |

(13-hydroxy-13-oxo-16-triphenylsilyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)-triphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H41O4PSi2/c57-61(58)59-55-51(62(43-25-7-1-8-26-43,44-27-9-2-10-28-44)45-29-11-3-12-30-45)39-41-23-19-21-37-49(41)53(55)54-50-38-22-20-24-42(50)40-52(56(54)60-61)63(46-31-13-4-14-32-46,47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-40H,(H,57,58) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQOCXQVIFQJRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7[Si](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H41O4PSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

865.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791616-55-2, 929097-92-7 | |

| Record name | (R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 929097-92-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-3,3’-Bis(triphenylsilyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1,1’-binaphthyl-2,2’-diol, which is then converted into the corresponding phosphoric acid derivative.

Silylation: The diol is reacted with chlorotriphenylsilane in the presence of a base such as triethylamine to introduce the triphenylsilyl groups.

Phosphorylation: The silylated binaphthyl compound is then treated with phosphorus oxychloride (POCl3) to form the phosphoric acid derivative.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired chiral compound.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve scaling up the reaction conditions and optimizing the process for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-(-)-3,3’-Bis(triphenylsilyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different phosphorus-containing derivatives.

Reduction: Reduction reactions can modify the phosphorus center or the naphthyl rings.

Substitution: The triphenylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or organometallic reagents (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the naphthyl rings or the phosphorus center.

Scientific Research Applications

Chemistry

In chemistry, ®-(-)-3,3’-Bis(triphenylsilyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate is used as a chiral ligand in asymmetric catalysis. It can facilitate enantioselective reactions, leading to the formation of chiral products with high optical purity.

Biology

The compound’s chiral nature makes it useful in studying enzyme mechanisms and interactions with biological molecules. It can serve as a model compound for understanding chiral recognition and binding in biological systems.

Medicine

In medicinal chemistry, this compound can be used to develop chiral drugs and study their interactions with biological targets. Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and selectivity.

Industry

Industrially, ®-(-)-3,3’-Bis(triphenylsilyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate can be used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its role in asymmetric synthesis makes it valuable for producing enantiomerically pure compounds on a large scale.

Mechanism of Action

The mechanism by which ®-(-)-3,3’-Bis(triphenylsilyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate exerts its effects involves its ability to act as a chiral ligand. It can coordinate with metal centers in catalytic reactions, influencing the stereochemistry of the products. The molecular targets and pathways involved include:

Metal Coordination: The phosphorus atom and the naphthyl rings can coordinate with transition metals, forming chiral complexes.

Stereocontrol: The bulky triphenylsilyl groups provide steric hindrance, which helps control the orientation of substrates in the catalytic cycle, leading to enantioselective outcomes.

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Selected BINOL-Phosphoric Acid Derivatives

Catalytic Performance and Stereoselectivity

Table 2: Reaction Performance Metrics

Mechanistic Insights

- Electron-Withdrawing Groups (e.g., CF₃) : Enhance acidity and stabilize transition states via H-bonding, critical for glycosylation reactions .

- Bulky Substituents (e.g., TPS, i-Pr) : Improve enantioselectivity by restricting substrate access to specific stereochemical pathways .

Stability and Handling

Biological Activity

(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (often referred to as TIPSY) is a compound of interest in organic chemistry and biochemistry due to its unique structural properties and catalytic abilities. This article explores its biological activity, including its role as a catalyst in various synthetic processes and its potential therapeutic applications.

- Molecular Formula : C56H41O4PSi2

- Molecular Weight : 865.08 g/mol

- Physical State : Solid

- Hazard Classifications :

- Eye Irritation: Category 2

- Skin Irritation: Category 2

- Specific Target Organ Toxicity (Single Exposure): Category 3

Catalytic Applications

TIPSY has been shown to act as an effective catalyst in several reactions:

- Synthesis of 1,3-Dioxolochroman Skeletons : It facilitates the reaction between 3-methyl-2-vinylindoles and ortho-quinone methides.

- Exo-selective Cyclization of Mupirocin Methyl Ester : This reaction is crucial for producing compounds with antibiotic properties.

- Kinetic Resolution of Cyclic Aliphatic Syn-1,3-Diols : This process is significant for generating valuable chiral building blocks in pharmaceuticals .

Enzyme Inhibition Studies

Recent studies have indicated that TIPSY may exhibit enzyme inhibition properties that could be beneficial in therapeutic contexts. For instance, its interaction with various enzymes could lead to the modulation of metabolic pathways relevant to diseases such as cancer and diabetes.

Case Studies

- Lupus Membranous Nephritis : A study highlighted the potential of metabolites influenced by TIPSY in predicting disease activity in lupus membranous nephritis patients. The metabolite profiling showed significant differences in metabolic pathways which could be modulated by compounds like TIPSY .

- Metabolite Identification : Research utilizing NMR and LC-MS/MS techniques identified various metabolites that interact with TIPSY, suggesting its role in complex biochemical networks. The identification of metabolites such as pyruvic acid and 3-hydroxykynurenine indicates that TIPSY may influence critical metabolic processes .

Table of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Potential modulation of enzymes involved in metabolic pathways related to chronic diseases. |

| Catalytic Reactions | Effective catalyst in synthesizing complex organic molecules. |

| Metabolite Interaction | Influences levels of key metabolites linked to disease states (e.g., lupus nephritis). |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing (R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, and how is enantiomeric purity ensured?

- Methodology : The compound is synthesized via silylation of (R)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate using triphenylsilyl chloride under anhydrous conditions. Enantiomeric purity (>98%) is achieved through chiral resolution (e.g., recrystallization from toluene/hexane mixtures) and confirmed via chiral HPLC or polarimetry .

- Critical Parameters : Moisture-sensitive steps require inert atmospheres (argon/nitrogen), and reaction progress is monitored by TLC (silica gel, UV detection).

Q. How is this compound characterized structurally, and what analytical techniques are essential for quality control?

- Techniques :

- NMR Spectroscopy : H, C, P NMR to confirm substitution patterns and phosphoric acid moiety integrity .

- X-ray Crystallography : Resolves absolute configuration and steric effects of triphenylsilyl groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (MW: 865.07) and isotopic patterns .

Q. What are the primary applications of this compound in asymmetric catalysis?

- Role : Acts as a chiral ligand or co-catalyst in transition-metal complexes (e.g., Ru, Pd) for enantioselective reactions, including hydrogenation and C–C bond formation. Its bulky triphenylsilyl groups enhance steric control, improving enantiomeric excess (ee) in products .

- Example : In asymmetric hydrogenation of ketones, ee values >90% are achieved when paired with [RuCl(benzene)] .

Q. What safety protocols are critical when handling this compound in the lab?

- Precautions :

- Use PPE (gloves, goggles) to avoid skin/eye contact (H315/H319 hazards) .

- Store in airtight containers under argon at –20°C to prevent hydrolysis .

- Avoid prolonged storage; degradation products may form hazardous phosphoric acid derivatives .

Advanced Research Questions

Q. How does the stereoelectronic profile of this compound influence enantioselectivity in catalytic systems?

- Mechanistic Insights : The binaphthyl backbone’s dihedral angle (~70°) and electron-withdrawing phosphate group stabilize transition states via π–π interactions and hydrogen bonding. Computational studies (DFT) correlate substituent effects (e.g., SiPh vs. smaller groups) with activation energy barriers .

- Validation : Compare experimental ee data with computational predictions using software like Gaussian or ORCA .

Q. How can researchers resolve contradictions between experimental results and theoretical models in catalytic applications?

- Approach :

Data Triangulation : Replicate experiments under varied conditions (solvent, temperature) to identify outliers.

Stereochemical Analysis : Use X-ray or NOESY to confirm catalyst-substrate adducts.

Computational Refinement : Adjust DFT parameters (solvent models, basis sets) to align with observed stereoselectivity .

Q. What advanced strategies optimize this compound’s stability in protic or oxidizing environments?

- Strategies :

- Encapsulation : Embed in mesoporous silica to shield the phosphate group from hydrolysis .

- Derivatization : Replace SiPh with fluorinated silyl groups (e.g., Si(CF)) to enhance oxidative stability .

Q. How is this compound utilized beyond catalysis (e.g., chiral sensing or supramolecular chemistry)?

- Applications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.